3-Bromobenzonitrile

Overview

Description

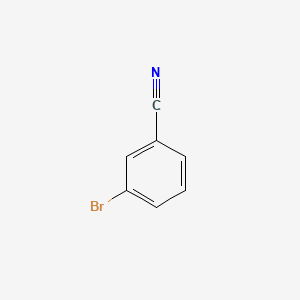

3-Bromobenzonitrile: is an organic compound with the molecular formula C7H4BrN . It is a derivative of benzonitrile, where a bromine atom is substituted at the meta position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzonitrile can be synthesized through several methods. One common method involves the bromination of benzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride to form 3-bromobenzaldoxime, which is then dehydrated to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the bromination of benzonitrile using bromine or other brominating agents. The process is optimized for high yield and purity, and the product is typically purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki coupling reactions to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Various substituted benzonitriles.

Coupling: Biaryl compounds.

Reduction: 3-bromobenzylamine.

Scientific Research Applications

3-Bromobenzonitrile serves as a versatile building block in organic synthesis. It is frequently utilized in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions.

Synthesis of Pharmaceuticals

Numerous studies have highlighted the role of this compound as an intermediate in the synthesis of bioactive compounds. For example, it has been used to synthesize derivatives with potential anticancer and antimicrobial properties.

The biological activity of this compound has been investigated in several studies, indicating its potential as a therapeutic agent.

Antimicrobial Properties

Research has shown that compounds containing bromobenzonitrile moieties exhibit significant antimicrobial activity against various bacterial strains. The presence of the bromine atom enhances the compound's interaction with biological targets.

Case Study: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of bromobenzonitrile exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.

Applications in Materials Science

In materials science, this compound is explored for its potential use in polymer synthesis and as a precursor for functional materials.

Polymer Synthesis

The compound can be utilized in the creation of polymers with specific properties tailored for applications such as coatings and adhesives. Its reactivity allows for the incorporation into polymer matrices, enhancing mechanical strength and thermal stability.

Environmental Considerations

While exploring its applications, it is essential to consider the environmental impact of this compound. The compound is classified as harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal practices.

Table 2: Environmental Hazards Associated with this compound

| Hazard Type | Description |

|---|---|

| Aquatic Toxicity | Harmful to aquatic life |

| Eye Irritation | Causes serious eye irritation |

| Skin Irritation | Harmful if absorbed through skin |

Mechanism of Action

The mechanism of action of 3-bromobenzonitrile depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In Suzuki coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the boronic acid.

Comparison with Similar Compounds

- 2-Bromobenzonitrile

- 4-Bromobenzonitrile

- 3-Chlorobenzonitrile

- 3-Iodobenzonitrile

Comparison: 3-Bromobenzonitrile is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-bromobenzonitrile and 4-bromobenzonitrile, the meta position of the bromine atom in this compound results in different electronic and steric effects, affecting its behavior in chemical reactions .

Biological Activity

3-Bromobenzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, and relevant case studies, highlighting its significance in various therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula C7H4BrN, features a bromine atom and a nitrile group attached to a benzene ring. The presence of the bromine substituent is known to enhance the compound's reactivity and biological activity due to its electron-withdrawing properties.

Biological Activity Overview

Research indicates that compounds containing the bromobenzonitrile moiety exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial pathogens.

- Anticancer Activity : Studies suggest potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may interact with specific enzymes, influencing various biochemical pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study highlighted that derivatives of bromobenzonitrile demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the bromine atom was crucial for enhancing these effects, likely due to increased lipophilicity which aids in membrane penetration.

-

Anticancer Potential :

- Research on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed that the incorporation of this compound significantly improved binding affinity to tubulin, a key protein involved in cancer cell division. Molecular docking studies indicated binding scores ranging from −6.502 to −8.341 kcal/mol, suggesting strong interactions that could lead to effective anticancer agents .

-

Enzyme Inhibition Studies :

- A detailed structure-activity relationship (SAR) analysis demonstrated that modifications on the this compound structure could lead to selective inhibition of certain kinases implicated in neurodegenerative diseases. For instance, inhibitors targeting JNK3 showed promise in reducing neurodegeneration in model systems .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Bromination : The introduction of bromine onto benzonitrile can be achieved through electrophilic aromatic substitution.

- Nitrilation : The nitrile group can be introduced via nucleophilic substitution reactions.

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | Benzonitrile + Br₂ | Room Temperature |

| 2 | Nitrilation | Benzyl Bromide + NaCN | Heat |

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare 3-bromobenzonitrile, and what mechanistic considerations guide these methods?

- Methodological Answer: this compound is synthesized via cross-coupling reactions, leveraging its bromine substituent as a reactive site. For example:

- Cobalt-catalyzed coupling : Zinc insertion into this compound in acetonitrile, followed by coupling with aryl halides (e.g., 2-chloropyrimidine) at 50°C for 6 hours yields substituted products (74% yield) .

- Palladium-catalyzed arylation : Direct C–H bond functionalization using Pd catalysts with thiophene derivatives or aryl bromides achieves regioselective coupling (e.g., 84% yield for 3-(5-(2-bromo-4-methylphenyl)thiophen-2-yl)benzonitrile) .

Mechanistically, the bromine atom acts as a leaving group, while the nitrile’s electron-withdrawing nature stabilizes intermediates.

Q. How does the nitrile group influence substitution patterns in electrophilic aromatic substitution (EAS) reactions involving this compound?

- Methodological Answer: The nitrile group is a strong meta-director due to its electron-withdrawing inductive effect. This directs incoming electrophiles to the meta position relative to the nitrile group. For example, in Pd-catalyzed arylation, coupling occurs at the meta position of the nitrile-substituted benzene ring . Researchers must account for this directing effect when designing multi-step syntheses to avoid undesired regiochemistry.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer:

- NMR : and NMR identify aromatic protons and carbons (e.g., : δ 7.90 ppm for aromatic protons; : δ 116.5 ppm for CN) .

- IR : The nitrile stretch appears near 2230 cm, though molar absorptivity data may be unavailable .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 181 for [M]) confirm molecular weight. Cross-referencing with combustion analysis ensures purity .

Advanced Research Questions

Q. How can researchers address selectivity challenges when this compound participates in competitive catalytic systems?

- Methodological Answer: Selectivity depends on catalyst design and reaction conditions. For instance, HPWO-catalyzed reactions selectively activate this compound over aliphatic nitriles (e.g., cyclohexanecarbonitrile) due to the aromatic ring’s enhanced electrophilicity. Adjusting solvent polarity (e.g., acetonitrile vs. ethers) and catalyst loading (13 mol% CoBr) can further tune selectivity .

Q. What strategies optimize regioselectivity in multi-step syntheses using this compound as a building block?

- Methodological Answer:

- Pre-functionalization : Introduce directing groups (e.g., pyrimidine via Buchwald–Hartwig coupling) to override the nitrile’s meta-directing effect .

- Catalyst choice : Pd vs. Co catalysts yield different regiochemical outcomes. Pd catalysts favor C–H activation at sterically accessible positions, while Co catalysts prioritize halide displacement .

Q. How should researchers reconcile contradictory yield data in cross-coupling reactions involving this compound?

- Methodological Answer: Contradictions often arise from variables such as:

- Catalyst loading : Higher CoBr (13 mol%) improves yields compared to lower loadings .

- Reaction time : Prolonged heating (6–12 hours) may degrade sensitive intermediates, reducing yields .

Systematic optimization using design-of-experiments (DoE) frameworks is recommended to identify critical parameters.

Q. Safety and Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Toxicity : Classified as toxic (UN 3276, Hazard Class 6.1). Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Waste disposal : Follow federal/local regulations for nitrile-containing waste. Incineration with alkali scrubbers is recommended .

Q. How can isotope-labeled this compound (e.g., 14C^{14}C14C-labeled) be applied in mechanistic studies?

Properties

IUPAC Name |

3-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXAVEHFKAXGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219771 | |

| Record name | Benzonitrile, m-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3-Bromobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 3-Bromobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6952-59-6 | |

| Record name | 3-Bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, m-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, m-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.